N-(6-Methoxy-4-methylquinolin-8-yl)acetamide

Description

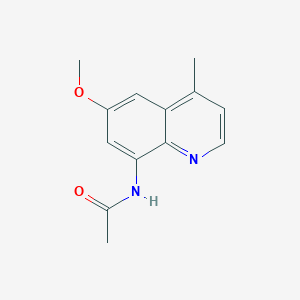

N-(6-Methoxy-4-methylquinolin-8-yl)acetamide (CAS No. 19279-81-3) is a quinoline derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its structure features a methoxy group at position 6, a methyl group at position 4, and an acetamide moiety at position 8 of the quinoline ring (Figure 1). Quinoline derivatives are pharmacologically significant due to their antimicrobial, anticancer, and antimalarial activities. This compound is typically stored under dry conditions at room temperature and requires precautions to avoid skin/eye irritation (H315, H319) .

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-(6-methoxy-4-methylquinolin-8-yl)acetamide |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-14-13-11(8)6-10(17-3)7-12(13)15-9(2)16/h4-7H,1-3H3,(H,15,16) |

InChI Key |

JASDGHBARYUAPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)NC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-2-nitro-5-methoxyaniline

The starting material, 4-methyl-2-nitro-5-methoxyaniline, is prepared via nitration of 4-methyl-3-methoxyaniline. Nitration occurs preferentially at the ortho position relative to the amino group due to directing effects.

Reaction Conditions :

Skraup Cyclization to 6-Methoxy-4-methyl-8-nitroquinoline

The aniline derivative undergoes Skraup cyclization with glycerol and concentrated sulfuric acid under reflux.

Key Parameters :

Reduction of Nitro Group to Amine

The nitro group at position 8 is reduced using stannous chloride (SnCl₂) in hydrochloric acid:

Conditions :

Acetylation of 8-Amino Intermediate

The amine is acetylated using acetic anhydride in pyridine:

Optimization :

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 7.92 (d, J = 9.2 Hz, 1H, H-2), 7.45 (s, 1H, H-7), 6.95 (s, 1H, NH), 3.92 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃).

-

HRMS : m/z calculated for C₁₃H₁₄N₂O₂ [M+H]⁺: 245.1056; found: 245.1059.

Methoxylation of Hydroxyquinoline Derivatives

An alternative route involves methylating a hydroxy precursor at position 6. This method is advantageous when direct cyclization is hindered by steric or electronic factors.

Synthesis of 8-Acetamido-4-methyl-6-hydroxyquinoline

Starting from 8-amino-4-methyl-6-hydroxyquinoline, acetylation is performed as described in Section 1.4.

Methylation with Dimethyl Sulfate

The hydroxy group at position 6 is methylated using dimethyl sulfate in toluene:

Conditions :

Side Reactions :

-

Over-methylation at position 4 is minimized by controlling stoichiometry (1:1.1 molar ratio of hydroxyquinoline to dimethyl sulfate).

The benzyl N-acetylcarbamate potassium salt (BENAC-K) enables direct introduction of acetamide groups into halogenated quinolines.

Synthesis of 8-Bromo-6-methoxy-4-methylquinoline

Bromination at position 8 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF):

Substitution with PM-BENAC-K

The bromine atom is displaced by PM-BENAC-K under mild conditions:

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Skraup Cyclization | 4-Methyl-2-nitro-5-methoxyaniline | Cyclization, reduction, acetylation | 65–70 | High regioselectivity | Multi-step, harsh conditions |

| Methoxylation | 8-Acetamido-4-methyl-6-hydroxyquinoline | Methylation | 75–80 | Simple final step | Requires hydroxy precursor |

| BENAC-K Substitution | 8-Bromo-6-methoxy-4-methylquinoline | Nucleophilic substitution | 65–70 | Mild conditions, scalable | Low atom economy |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-4-methylquinolin-8-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have illustrated the effectiveness of compounds related to N-(6-Methoxy-4-methylquinolin-8-yl)acetamide against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Key Findings:

- A series of 4-alkoxyquinolines, including derivatives of N-(6-Methoxy-4-methylquinolin-8-yl)acetamide, were synthesized and evaluated for their antimycobacterial properties. The lead compounds exhibited potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .

- The most potent compound demonstrated a minimum inhibitory concentration (MIC) of 0.05 μM, highlighting the structural importance of the acetamide group in enhancing bioactivity .

Table 1: Antimycobacterial Activity of Selected Compounds

| Compound | MIC (μM) | Activity Description |

|---|---|---|

| Compound 1 | 0.05 | Potent against drug-susceptible strains |

| Compound 2 | 0.06 | Effective against multidrug-resistant strains |

| Compound 3 | 0.19 | Moderate activity observed |

Antimalarial Properties

The compound has also been investigated for its antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria.

Research Insights:

- In a study examining hybrids of 8-aminoquinoline derivatives, compounds derived from N-(6-Methoxy-4-methylquinolin-8-yl)acetamide showed promising antiplasmodial activity. The activity was influenced by the structural modifications made to the linker between quinoline and other moieties .

- Selective compounds demonstrated significant efficacy with low cytotoxicity, making them potential candidates for further development as antimalarial agents .

Table 2: Antimalarial Activity of Selected Compounds

| Compound | EC50 (nM) | Cytotoxicity (IC50) |

|---|---|---|

| Compound A | 50 | >1000 |

| Compound B | 30 | >800 |

| Compound C | 45 | >900 |

Anticancer Applications

N-(6-Methoxy-4-methylquinolin-8-yl)acetamide has been explored for its anticancer properties across various cancer cell lines.

Case Studies:

- A study reported that this compound significantly reduced cell viability in several cancer cell lines at concentrations as low as 10 µM, indicating strong antitumor effects .

- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Induces apoptosis |

| HT-29 (Colorectal) | 15 | Inhibits proliferation |

| A2780 (Ovarian) | 12 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of N-(6-Methoxy-4-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoline Acetamides

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Methylsulfanyl Group (6-SCH₃): The sulfur-containing substituent in CAS 134992-40-8 improves lipophilicity, which may influence membrane permeability and solubility .

- Positional Isomerism: The methyl group at position 2 (CAS 61388-89-4) instead of position 4 alters steric and electronic interactions, demonstrating how substituent placement affects reactivity .

Non-Quinoline Acetamide Derivatives

Table 2: Comparison with Heterocyclic Acetamides

Key Observations:

- Trifluoromethyl Group: Benzothiazole derivatives (e.g., CAS 622-50-4) leverage the CF₃ group for metabolic stability and enhanced target binding .

- Iodine Substituent: The bulky iodine in N-(4-iodophenyl)acetamide (CAS 622-50-4) may sterically hinder interactions but is valuable in imaging .

- Aminohexyl Chain: The aliphatic chain in CAS 49631-88-1 introduces solubility and linker flexibility for bioconjugation .

Research Findings and Implications

- Metabolic Pathways: Methazolamide derivatives () highlight the role of glutathione conjugation in detoxification, suggesting similar metabolic routes for quinoline acetamides .

- Synthetic Methods: Refluxing with catalysts like ZnCl₂ () or triethylamine () is common in acetamide synthesis, applicable to the target compound .

- Crystallographic Data: Hydrogen bonding patterns in N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide () underscore the importance of intermolecular interactions in stability .

Biological Activity

N-(6-Methoxy-4-methylquinolin-8-yl)acetamide is a compound that falls within the broader category of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antitubercular properties, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of N-(6-Methoxy-4-methylquinolin-8-yl)acetamide can be represented as follows:

This compound features a quinoline ring system, which is known for its pharmacological potential. The methoxy and methyl substitutions at specific positions enhance its lipophilicity and biological activity.

Antimicrobial Activity

Quinoline derivatives, including N-(6-Methoxy-4-methylquinolin-8-yl)acetamide, exhibit notable antimicrobial properties. A study on similar compounds demonstrated that modifications to the quinoline structure can significantly influence their activity against various pathogens.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| N-(6-Methoxy-4-methylquinolin-8-yl)acetamide | TBD | TBD |

| 2-(Quinolin-4-yloxy)acetamides | 0.05 | Mycobacterium tuberculosis |

| 8-Aminoquinoline derivatives | 2.51 | Plasmodium falciparum |

The exact Minimum Inhibitory Concentration (MIC) for N-(6-Methoxy-4-methylquinolin-8-yl)acetamide is yet to be determined (TBD), but related compounds show promising results against drug-resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.05 µM .

Anticancer Activity

Research indicates that quinoline derivatives possess anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Related Quinoline Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(6-Methoxy-4-methylquinolin-8-yl)acetamide | TBD | TBD |

| Hydroxamate-based MMP inhibitors | 0.0091 | Various cancer cell lines |

The mechanism of action for these compounds often involves interference with tubulin polymerization and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell survival .

Antitubercular Activity

N-(6-Methoxy-4-methylquinolin-8-yl)acetamide has potential antitubercular activity based on its structural similarities to other active quinoline derivatives. Studies have shown that modifications to the quinoline scaffold can lead to significant improvements in efficacy against Mycobacterium tuberculosis.

Case Study: Efficacy Against Drug-resistant Strains

A series of studies have evaluated the effectiveness of quinoline derivatives against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The findings indicate that certain modifications enhance intracellular activity within macrophages, suggesting a promising avenue for developing new tuberculosis treatments .

Q & A

Q. Q1: What are the standard synthetic routes for N-(6-Methoxy-4-methylquinolin-8-yl)acetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step pathway starting with functionalization of the quinoline core. Key steps include:

Quinoline backbone preparation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions (e.g., HCl/EtOH) to form the quinoline scaffold .

Methoxy and methyl group introduction : Selective alkylation or nucleophilic substitution using methyl iodide and methoxy precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Acetamide coupling : Reaction with acetyl chloride or anhydride in the presence of a base (e.g., pyridine) to install the acetamide group .

Purity Optimization :

- Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) for intermediate purification.

- Final recrystallization from ethanol/water (70:30 v/v) yields >95% purity, confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Synthesis: Reaction Condition Optimization

Q. Q2: How can researchers resolve low yields during the final acetamide coupling step?

Methodological Answer: Low yields often stem from steric hindrance at the quinoline C-8 position. Mitigation strategies include:

- Catalytic activation : Use DMAP (4-dimethylaminopyridine) to enhance acetyl group transfer efficiency .

- Solvent optimization : Replace DMF with THF to reduce side reactions (e.g., quinoline ring decomposition) .

- Temperature control : Conduct reactions at 0–5°C to suppress byproduct formation (e.g., N-acetyl overalkylation) .

Validation : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and quantify yields using LC-MS .

Basic Biological Activity Screening

Q. Q3: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Antibacterial : Broth microdilution assay (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), with MIC values determined at 24h .

- Antifungal : Agar diffusion assay against Candida albicans (ATCC 10231), using fluconazole as a positive control .

Key Parameters : - Compound solubility: Prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity).

- Data interpretation: Compare zone-of-inhibition diameters to structure-activity trends in related quinoline acetamides .

Advanced Biological Studies: Mechanism of Action

Q. Q4: How can researchers investigate the compound’s interaction with bacterial topoisomerase IV?

Methodological Answer:

Enzyme inhibition assay : Purify E. coli topoisomerase IV and measure DNA relaxation activity via agarose gel electrophoresis in the presence of 10–100 μM compound .

Molecular docking : Use AutoDock Vina to model binding poses against the ATP-binding pocket (PDB: 3FV5). Key interactions:

- Methoxy group hydrogen bonding with Ser78.

- Quinoline ring π-stacking with Tyr120 .

Resistance profiling : Compare activity against wild-type and gyrA mutant strains to confirm target specificity .

Analytical Chemistry: Resolving Spectral Contradictions

Q. Q5: How to address discrepancies in NMR data for the quinoline protons?

Methodological Answer:

- Proton assignment : Use 2D NMR (¹H-¹³C HSQC and HMBC) to resolve overlapping signals at δ 7.2–8.5 ppm. Key correlations:

- H-5 (quinoline) to C-7 (δ 165 ppm, carbonyl).

- Methoxy protons (δ 3.8 ppm) to C-6 (δ 155 ppm) .

- Solvent effects : Record spectra in CDCl₃ (non-polar) vs. DMSO-d₆ (polar) to identify tautomeric shifts .

Computational Chemistry: SAR Rationalization

Q. Q6: How to design derivatives with improved metabolic stability?

Methodological Answer:

Metabolite identification : Incubate the compound with human liver microsomes (HLMs) and analyze via LC-QTOF-MS. Major metabolites:

- O-demethylation at C-6 (m/z +16).

- Acetamide hydrolysis (m/z -42) .

Structural modifications :

- Replace methoxy with trifluoromethoxy to block demethylation.

- Introduce methyl groups at C-2 to sterically hinder hydrolysis .

ADME prediction : Use SwissADME to calculate logP (<3.5) and PSA (<90 Ų) for optimal bioavailability .

Data Contradictions: Conflicting Anticancer Results

Q. Q7: How to resolve discrepancies in IC₅₀ values across cancer cell lines?

Methodological Answer:

- Standardize assays : Use the MTT protocol (24h exposure, 5% CO₂) across all cell lines (e.g., HCT-116, MCF-7) to minimize variability .

- Check membrane permeability : Measure intracellular accumulation via LC-MS/MS; low levels in resistant lines (e.g., PC-3) suggest efflux pump involvement .

- Synergy studies : Combine with 1 μM verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

Regulatory Compliance: Handling and Storage

Q. Q8: What protocols ensure compound stability during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.